Cas no 2227832-26-8 (4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one)

4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
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- 2227832-26-8
- EN300-1635799
- 4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one
-
- インチ: 1S/C10H16N4O/c1-3-14-8(15)4-7(11)9(14)10-12-5-6(2)13-10/h5,7,9H,3-4,11H2,1-2H3,(H,12,13)/t7-,9-/m0/s1
- InChIKey: BZWYCVGWZAZYOL-CBAPKCEASA-N
- ほほえんだ: O=C1C[C@@H]([C@@H](C2=NC=C(C)N2)N1CC)N
計算された属性
- せいみつぶんしりょう: 208.13241115g/mol
- どういたいしつりょう: 208.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 75Ų
4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1635799-0.05g |
4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |
2227832-26-8 | 0.05g |
$1261.0 | 2023-07-10 | ||
Enamine | EN300-1635799-1.0g |
4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |
2227832-26-8 | 1.0g |
$1500.0 | 2023-07-10 | ||
Enamine | EN300-1635799-5.0g |
4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |
2227832-26-8 | 5.0g |
$4349.0 | 2023-07-10 | ||
Enamine | EN300-1635799-10.0g |
4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |
2227832-26-8 | 10.0g |
$6450.0 | 2023-07-10 | ||
Enamine | EN300-1635799-0.25g |
4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |
2227832-26-8 | 0.25g |
$1381.0 | 2023-07-10 | ||
Enamine | EN300-1635799-10000mg |
4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |
2227832-26-8 | 10000mg |
$6450.0 | 2023-09-22 | ||
Enamine | EN300-1635799-500mg |
4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |
2227832-26-8 | 500mg |
$1440.0 | 2023-09-22 | ||
Enamine | EN300-1635799-250mg |
4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |
2227832-26-8 | 250mg |
$1381.0 | 2023-09-22 | ||
Enamine | EN300-1635799-2500mg |
4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |
2227832-26-8 | 2500mg |
$2940.0 | 2023-09-22 | ||
Enamine | EN300-1635799-0.5g |
4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one |
2227832-26-8 | 0.5g |
$1440.0 | 2023-07-10 |
4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-oneに関する追加情報
4-Amino-1-Ethyl-5-(4-Methyl-1H-Imidazol-2-Yl)Pyrrolidin-2-One: A Comprehensive Overview
4-Amino-1-Ethyl-5-(4-Methyl-1H-Imidazol-2-Yl)Pyrrolidin-2-One, also known by its CAS registry number 2227832-26-8, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidinones, which are five-membered lactams, and its structure incorporates an imidazole ring, an amino group, and an ethyl substituent, making it a versatile molecule with potential applications in drug design and material science.
The molecular structure of 4-Amino-1-Ethyl-5-(4-Methyl-1H-Imidazol-2-Yl)Pyrrolidin-2-One is characterized by a pyrrolidinone ring (a five-membered ring containing one oxygen atom as part of the amide functional group). The imidazole ring is fused at the 5-position of the pyrrolidinone, while an amino group (-NH₂) is attached at the 4-position. Additionally, an ethyl group (-CH₂CH₃) is present at the 1-position of the pyrrolidinone ring. This combination of functional groups provides the molecule with unique chemical properties, including hydrogen bonding capabilities and potential for stereochemical interactions.
Recent studies have highlighted the importance of pyrrolidinone derivatives in drug discovery, particularly in the development of bioactive compounds with potential therapeutic applications. The presence of the imidazole ring in this compound adds further complexity to its structure, as imidazoles are known for their ability to act as hydrogen bond donors and acceptors, which can enhance bioavailability and target binding affinity in biological systems.
The synthesis of 4-Amino-1-Ethyl-5-(4-Methyl-1H-imidazol-2-Yl)pyrrolidine-one typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, often employing catalytic methods or microwave-assisted synthesis to accelerate reaction times and improve efficiency.
In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated for its potential as a kinase inhibitor, which could be relevant in the treatment of cancer or inflammatory diseases. Additionally, its ability to form stable complexes with metal ions makes it a candidate for use in coordination chemistry and materials science applications such as catalysts or sensors.
Recent advancements in computational chemistry have allowed researchers to model the molecular interactions of 4-Amino...-one with various biological targets at an atomic level. These studies have provided insights into its binding modes and potential mechanisms of action, paving the way for further experimental validation and optimization.
In conclusion, CAS No 222783...-8, or 4-Amino...-one, represents a fascinating example of how structural complexity can lead to diverse functional properties in organic compounds. With ongoing research into its synthesis, characterization, and applications, this compound continues to be a subject of interest for scientists across multiple disciplines.
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